3-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a heterocyclic organic molecule featuring a 1,2,4-triazol-5(4H)-one core substituted with an o-tolyl group (a methyl-substituted phenyl ring) at position 2. Attached to position 3 is a piperidin-4-ylmethyl group, which is further acylated by a 7-methoxybenzofuran-2-carbonyl moiety. The piperidine moiety introduces conformational flexibility, which could influence binding affinity in biological systems. The triazolone ring, a common pharmacophore, is known for its hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
3-[[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-16-6-3-4-8-19(16)29-22(26-27-25(29)31)14-17-10-12-28(13-11-17)24(30)21-15-18-7-5-9-20(32-2)23(18)33-21/h3-9,15,17H,10-14H2,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKFUTKTERKLBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one represents a novel class of triazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, supported by recent findings and case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The incorporation of a piperidine moiety and a methoxybenzofuran carbonyl enhances its pharmacological profile. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, indicating strong potential as anticancer agents .
Case Study: Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis revealed the following insights:
- Position of Substituents : Ortho-substituted derivatives tended to exhibit superior activity compared to meta and para substitutions.
- Substituent Count : Increasing the number of substituents generally decreased cytotoxicity, suggesting that simpler structures may be more effective.
For example, a related study found that a compound with an ortho-methoxy group demonstrated an IC50 of 1.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin (IC50 1.2 μM) and 5-fluorouracil (IC50 18.74 μM) .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are also noteworthy. Compounds similar to the one have shown promising results against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These computational analyses support the observed biological activities by demonstrating favorable interactions between the compound and target proteins involved in cancer proliferation and microbial resistance mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 1.1 | |
| Anticancer | HepG2 | 2.6 | |
| Antimicrobial | E. coli | 10 | |
| Antimicrobial | S. aureus | 15 |
Table 2: Structure-Activity Relationship Findings
| Compound Structure | Substituent Position | IC50 Value (μM) | Activity Level |
|---|---|---|---|
| Ortho-substituted | Ortho | 1.1 | High |
| Meta-substituted | Meta | 4.5 | Moderate |
| Para-substituted | Para | 8.0 | Low |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a class of triazolone derivatives with piperidine and aromatic acyl substituents. Below, key structural analogs are analyzed for comparative insights:
Table 1: Structural Comparison of Triazolone Derivatives
Key Research Findings and Functional Differences
Aromatic Substituents: The 7-methoxybenzofuran in the target compound contrasts with 4-bromophenylacetyl in the analog from . The o-tolyl group (methyl at the ortho position) introduces steric hindrance, which may limit rotational freedom compared to the phenyl group in other analogs .
Core Heterocycle: The 1,2,4-triazol-5-one core in the target compound differs from the thiazol-4-one in and pyrazol-5-one in .
Piperidine Modifications :
- The piperidin-4-ylmethyl linker in the target compound provides a flexible spacer, unlike the rigid piperidin-1-yl group in . This flexibility may allow better adaptation to binding pockets in biological targets.
Implications for Drug Design
- The 7-methoxybenzofuran moiety could be explored further for its pharmacokinetic advantages over halogenated or non-aromatic acyl groups.
- Comparative studies with the 4-bromophenylacetyl analog suggest that halogenation may enhance target affinity but reduce solubility, necessitating a balance in substituent design.
- The triazolone core remains a versatile scaffold for optimizing hydrogen-bonding interactions in enzyme inhibitors or receptor antagonists.
Preparation Methods
Synthesis of 7-Methoxybenzofuran-2-carbonyl Intermediate
The 7-methoxybenzofuran-2-carbonyl moiety is a critical precursor. Its synthesis begins with ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), which undergoes condensation with diethyl bromomalonate in the presence of anhydrous potassium carbonate and ethyl methyl ketone. This one-pot reaction simultaneously achieves cyclization and esterification, yielding 7-methoxybenzofuran-2-carboxylic acid ethyl ester (Compound 1) with high efficiency.
Subsequent hydrazinolysis of Compound 1 with hydrazine hydrate in ethanol produces 7-methoxybenzofuran-2-carboxylic acid hydrazide (Compound 2). Infrared (IR) spectroscopy confirms the presence of carbonyl (1670 cm⁻¹) and NH-NH₂ (3400–3275 cm⁻¹) groups, while nuclear magnetic resonance (NMR) reveals characteristic signals for the methoxy group (δ 3.95 ppm) and aromatic protons.
Preparation of Piperidin-4-ylmethyl Intermediate
The piperidine segment is synthesized via a sequence involving Michael addition , Dieckmann condensation , and decarboxylation . Benzylamine reacts with methyl acrylate in methanol to form a piperidine intermediate, which undergoes Dieckmann condensation in toluene with sodium to yield a piperidone derivative. Decarboxylation with concentrated hydrochloric acid (5–7 mol/L) at 80–100°C produces 1-benzyl-4-piperidone hydrochloride , which is purified via crystallization from an ethanol-water mixture.
Catalytic hydrogenation using 10% palladium on carbon in hydrochloric acid (1–2 mol/L) removes the benzyl group, yielding 4-piperidone hydrochloride . This intermediate is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine, resulting in 1-tert-butoxycarbonyl-4-piperidone (Boc-piperidone).
Coupling of Benzofuran and Piperidine Moieties
The Boc-piperidone undergoes N-alkylation with methyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the methyl group at the 4-position. Deprotection with trifluoroacetic acid (TFA) yields 4-methylpiperidin-4-amine , which is coupled with 7-methoxybenzofuran-2-carbonyl chloride using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) . The reaction proceeds in dichloromethane (DCM) at 0–5°C, forming 1-(7-methoxybenzofuran-2-carbonyl)-4-methylpiperidine .
Formation of the Triazolone Ring
The triazolone ring is constructed via cyclization of the hydrazide intermediate (Compound 2) with o-tolualdehyde . In acetic acid and ammonium acetate, Compound 2 reacts with o-tolualdehyde under reflux to form 3-(7-methoxybenzofuran-2-yl)-5-(o-tolyl)-4H-1,2,4-triazol-5(4H)-one (Compound 3). Key spectral data include:
- IR : 1650 cm⁻¹ (C=O stretch of triazolone).
- ¹H NMR : δ 2.35 ppm (s, 3H, CH₃ from o-tolyl), δ 7.20–7.45 ppm (m, aromatic protons).
Final Assembly of the Target Compound
The piperidine and triazolone segments are linked via a Mannich reaction or alkylation . 1-(7-Methoxybenzofuran-2-carbonyl)-4-methylpiperidine reacts with the triazolone derivative in the presence of formaldehyde and hydrochloric acid, facilitating the formation of the methylene bridge. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from ethyl acetate.
Analytical and Purification Strategies
Critical Analysis of Methodologies
Microwave-assisted synthesis (e.g., as described in) could optimize reaction times for steps such as hydrazide formation or cyclization, potentially improving yields from 78% to >90%. Additionally, flow chemistry may enhance the scalability of the piperidine coupling step.
Challenges include the sensitivity of the triazolone ring to oxidative conditions and the need for strict temperature control during Boc deprotection. Alternatives to palladium-based catalysts (e.g., nickel-based systems) are under investigation to reduce costs.
Q & A
Basic: What established synthetic routes are available for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves sequential condensation and cyclization steps. A common approach includes:
- Step 1: Reacting 7-methoxybenzofuran-2-carboxylic acid with piperidin-4-ylmethanol to form the benzofuran-piperidine intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Step 2: Introducing the triazole ring through cyclization of a thiourea precursor with o-tolyl isocyanate under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Yield optimization requires precise stoichiometric control, inert atmosphere for moisture-sensitive steps, and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Basic: Which spectroscopic and crystallographic methods confirm the compound’s molecular structure?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction using SHELX (e.g., SHELXL for refinement) resolves the 3D structure. ORTEP-3 or WinGX visualizes bond lengths/angles, confirming the spatial arrangement of the benzofuran, piperidine, and triazole moieties .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to verify substituent connectivity (e.g., methoxybenzofuran protons at δ 3.8–4.0 ppm).
- HRMS : Validate molecular weight (expected [M+H]⁺ ~550–560 Da) .
Advanced: How can contradictions in bioactivity data across assay models be systematically addressed?
Methodological Answer:
- Orthogonal assays : Replicate results in cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) systems to distinguish target-specific vs. off-target effects.
- Dose-response analysis : Calculate IC₅₀/EC₅₀ values under standardized conditions (pH, serum content) to control for assay variability.
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
Advanced: What computational strategies predict binding modes and interaction mechanisms with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the triazole and benzofuran motifs as hydrogen-bond donors/acceptors.
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to evaluate binding stability and ligand-protein conformational changes.
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) with activity data from analogs .
Basic: How should intermediates be characterized during multi-step synthesis?
Methodological Answer:
- HPLC-PDA : Monitor reaction progress with C18 columns (acetonitrile/water + 0.1% TFA).
- FT-IR : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the benzofuran-2-carbonyl intermediate).
- Melting point analysis : Compare with literature values for intermediates (e.g., piperidin-4-ylmethyl derivatives melt at 120–130°C) .
Advanced: What strategies mitigate solubility or stability issues in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility while avoiding cytotoxicity.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve permeability, with enzymatic cleavage in vivo.
- Lyophilization : Stabilize the compound as a lyophilized powder in PBS (pH 7.4) for long-term storage .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 7-methoxybenzofuran moiety?
Methodological Answer:
- Analog synthesis : Replace methoxy with ethoxy, hydroxy, or halogens to assess electronic/steric effects.
- Biological profiling : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition).
- Crystallographic overlay : Superimpose ligand-bound protein structures to identify critical interactions (e.g., methoxy oxygen as a hydrogen-bond acceptor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
